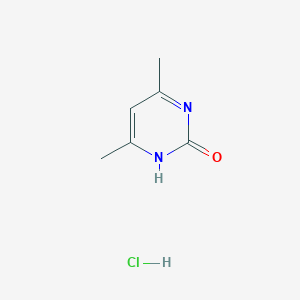

4,6-Dimethylpyrimidin-2-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,6-dimethyl-1H-pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXXETYYSLJRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955848 | |

| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34289-60-6 | |

| Record name | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34289-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034289606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34289-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954294M54S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,6 Dimethylpyrimidin 2 Ol Hydrochloride and Its Analogs

Classical Synthetic Routes

The foundational method for the synthesis of the 4,6-dimethylpyrimidin-2-ol core structure is the cyclocondensation reaction. This approach typically involves the reaction of a β-dicarbonyl compound with a urea (B33335) or a related derivative. Specifically, 4,6-dimethylpyrimidin-2-ol is synthesized through the condensation of acetylacetone (B45752) (2,4-pentanedione) with urea.

This reaction is generally carried out in the presence of an acid catalyst in an alcoholic solvent. The mechanism involves the initial formation of a ureide intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyrimidine (B1678525) ring. The choice of catalyst and reaction conditions can influence the yield and purity of the product. Common catalysts include hydrochloric acid and sulfuric acid. researchgate.netmdpi.com For instance, one method describes the reaction of urea and acetylacetone in methanol (B129727) with a hydrogen chloride solution, leading to the formation of 4,6-dimethylpyrimidin-2-ol hydrochloride with a reported yield of 90.2%. researchgate.net Another patented method utilizes sulfuric acid as the catalyst in an ethanol (B145695) solvent, with the reaction proceeding at 50-60°C for 1-3 hours. mdpi.com

Table 1: Cyclocondensation Synthesis of 4,6-Dimethylpyrimidin-2-ol

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Urea | Acetylacetone | Hydrogen Chloride | Methanol | Reflux, 3 hours | This compound | 90.2% researchgate.net |

| Urea | Acetylacetone | Sulfuric Acid | Ethanol | 50-60°C, 1-3 hours | 4,6-Dimethylpyrimidin-2-ol sulfate | Not specified mdpi.com |

The conversion of 4,6-dimethylpyrimidin-2-ol to its 2-chloro analog, 2-chloro-4,6-dimethylpyrimidine (B132427), is a crucial step in the synthesis of a wide range of derivatives. This transformation is typically achieved through chlorination using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is a standard procedure for converting hydroxypyrimidines to their corresponding chloropyrimidines.

The reaction is often carried out by heating the hydroxypyrimidine in excess phosphorus oxychloride, sometimes in the presence of a tertiary amine such as N,N-dimethylaniline or pyridine (B92270), which acts as a catalyst and an acid scavenger. nih.gov A more modern, solvent-free approach involves heating the hydroxypyrimidine with an equimolar amount of POCl₃ and pyridine in a sealed reactor. This method is more environmentally friendly and suitable for large-scale preparations. researchgate.net The resulting 2-chloro-4,6-dimethylpyrimidine is a versatile intermediate for nucleophilic substitution reactions.

Table 2: Chlorination of Hydroxypyrimidines

| Starting Material | Chlorinating Agent | Additive | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,4-Dihydroxy-6-methylpyrimidine | POCl₃ | Pyridine | Distillation at 98–100 °C/1 mm Hg | 2,4-Dichloro-6-methylpyrimidine | 85% researchgate.net |

| 2-Ethoxy-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine, PCl₃ | Heated to 50°C | 4,6-Dichloro-2-ethoxypyrimidine | Good yield nih.gov |

A less common but interesting classical route involves the synthesis of pyrimidine-2-yl esters of thiosulfoacids through the interaction of 4,6-dimethylpyrimidine-2-yl sulfenamide (B3320178) with sulfinic acids. This method provides a pathway to introduce a sulfur linkage at the 2-position of the pyrimidine ring.

The starting material, 4,6-dimethylpyrimidine-2-yl sulfenamide, can be synthesized from the corresponding 2-mercaptopyrimidine. The sulfenamide is then reacted with various aromatic and aliphatic sulfinic acids in an alcohol-aqueous medium to yield the desired thiosulfoesters. mdpi.com For example, the reaction of S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine with benzenesulfinic acid in an ethanol-water mixture at room temperature for one hour yields the corresponding thiosulfoester in 76.39% yield. mdpi.com

Table 3: Synthesis of Thiosulfoesters from 4,6-Dimethylpyrimidine-2-yl Sulfenamide

| Sulfenamide | Sulfinic Acid | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine | Benzenesulfinic acid | Ethanol/Water | 20°C, 1 hour | S-(4,6-dimethylpyrimidin-2-yl)benzenesulfonothioate | 76.39% mdpi.com |

Modern Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of analogs of 4,6-dimethylpyrimidin-2-ol.

A notable example is the synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine. In this approach, 2-chloro-4,6-dimethylpyrimidine is reacted with various substituted anilines in ethanol under microwave irradiation at 160°C for 10 minutes. This method provides a rapid and efficient route to a library of 2-anilinopyrimidine compounds with yields often exceeding 90%. elsevierpure.commdpi.com The reaction proceeds via an aromatic nucleophilic substitution mechanism. mdpi.com

Table 4: Microwave-Assisted Synthesis of 2-Anilinopyrimidine Derivatives

| Amine | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Aniline | Ethanol | 160°C, 10 min, Microwave | 4,6-Dimethyl-N-phenyl-2-pyrimidinamine | 91% elsevierpure.com |

| 3-Fluoroaniline | Ethanol | 160°C, 10 min, Microwave | N-(3-Fluorophenyl)-4,6-dimethyl-2-pyrimidinamine | 97% mdpi.com |

The use of organocatalysts in organic synthesis is a rapidly growing field, driven by the desire for more sustainable and metal-free catalytic systems. While compounds with similar structures, such as 2-pyridones, have been shown to act as efficient bifunctional catalysts for reactions like ester aminolysis, there is currently no specific literature detailing the use of 4,6-dimethylpyrimidin-2-ol as a catalyst for the solvent-free aminolysis of esters. nih.govrsc.org The structural similarity of the hydroxypyrimidine moiety to 2-pyridone suggests potential catalytic activity, but this application remains to be explored and documented in scientific literature.

Synthesis of Pyrimidine Benzothioate Derivatives via Benzoylation of 4,6-Dimethylpyrimidine-2-thiol (B7761162) Hydrochloride

The synthesis of pyrimidine benzothioate derivatives is achieved through the benzoylation of 4,6-dimethylpyrimidine-2-thiol hydrochloride. researchgate.netnih.gov This reaction involves treating the starting thiol hydrochloride salt with various benzoyl chloride derivatives. nih.govnih.gov The process yields a series of S-substituted pyrimidine benzothioates, demonstrating a robust method for introducing diverse aryl groups onto the pyrimidine scaffold via a thioester linkage. researchgate.net This synthetic step is foundational for creating a library of precursors for further chemical modification. nih.gov

The reaction typically proceeds by reacting 4,6-dimethylpyrimidine-2-thiol hydrochloride (1) with a substituted benzoyl chloride in a suitable solvent. nih.gov The specific derivatives synthesized depend on the substituents present on the benzoyl chloride, allowing for tunable electronic and steric properties of the final products. researchgate.net

Table 1: Synthesized Pyrimidine Benzothioate Derivatives

| Compound No. | Substituent (R) | Product Name | Reference |

|---|---|---|---|

| 2 | -H | S-(4,6-dimethylpyrimidin-2-yl) benzothioate | nih.gov |

| 3 | -CH3 | S-(4,6-dimethylpyrimidin-2-yl) 4-methylbenzothioate | nih.gov |

| 4 | -Cl | S-(4,6-dimethylpyrimidin-2-yl) 4-chlorobenzothioate | nih.gov |

| 5 | -NO2 | S-(4,6-dimethylpyrimidin-2-yl) 4-nitrobenzothioate | nih.gov |

Sulfoxidation Reactions for Novel Derivatives

Subsequent to benzoylation, the synthesized pyrimidine benzothioate derivatives (compounds 2–5) can undergo sulfoxidation to yield a diverse array of pyrimidine sulfonyl methanone (B1245722) derivatives (compounds 6–9). researchgate.netnih.gov This oxidative transformation is typically carried out using an oxidizing agent such as hydrogen peroxide in glacial acetic acid. researchgate.netnih.gov The reaction converts the thioester linkage into a more highly oxidized sulfonyl group, significantly altering the electronic properties of the molecule. researchgate.net

In a parallel synthetic route, 4,6-dimethylpyrimidine-2-thiol hydrochloride can be condensed with sulfonyl chloride derivatives to produce pyrimidine sulfonothioates (compounds 10–12). researchgate.netnih.gov These intermediates can also be subjected to sulfoxidation, leading to the formation of sulfonyl sulfonyl pyrimidines (compounds 13–15). researchgate.net These sulfoxidation reactions are crucial for accessing novel classes of pyrimidine derivatives with potentially enhanced biological activities. nih.govnih.gov

Table 2: Products of Sulfoxidation Reactions

| Starting Material | Product No. | Product Name | Reference |

|---|---|---|---|

| Compound 2 | 6 | (4,6-dimethylpyrimidin-2-yl)sulfonyl)methanone | nih.gov |

| Compound 3 | 7 | (4-methylphenyl)((4,6-dimethylpyrimidin-2-yl)sulfonyl)methanone | nih.gov |

| Compound 4 | 8 | (4-chlorophenyl)((4,6-dimethylpyrimidin-2-yl)sulfonyl)methanone | nih.gov |

| Compound 5 | 9 | (4-nitrophenyl)((4,6-dimethylpyrimidin-2-yl)sulfonyl)methanone | nih.gov |

| Compound 10 | 13 | 2-(phenylsulfonylsulfonyl)-4,6-dimethylpyrimidine | researchgate.net |

| Compound 11 | 14 | 4,6-dimethyl-2-((p-tolylsulfonyl)sulfonyl)pyrimidine | researchgate.net |

| Compound 12 | 15 | 2-((ethylsulfonyl)sulfonyl)-4,6-dimethylpyrimidine | researchgate.net |

Derivatization and Functionalization of the Pyrimidine Core

Nucleophilic Substitution Reactions

The pyrimidine core is amenable to various nucleophilic substitution reactions, which are fundamental for its derivatization. csbsju.edu The reactivity of the pyrimidine ring is influenced by the substituents attached to it. For instance, halogen atoms, particularly at the C2, C4, and C6 positions, are effective leaving groups that can be displaced by a wide range of nucleophiles. rsc.org A series of 2-anilinopyrimidines, for example, has been synthesized from 2-chloro-4,6-dimethylpyrimidine through aromatic nucleophilic substitution with differently substituted anilines. rsc.org

Furthermore, oxidized sulfur functionalities, such as sulfoxide (B87167) and sulfone groups, can also act as leaving groups. rsc.org The oxidation of 2-(p-substituted phenylthio)pyrimidines yields the corresponding sulfoxides and sulfones, which undergo aminolysis and hydrolysis. rsc.org These reactions allow for the introduction of amino and hydroxyl groups onto the pyrimidine ring. rsc.org The versatility of these substitution reactions provides a powerful tool for creating libraries of functionalized pyrimidine derivatives for various applications. organic-chemistry.org

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of the pyrimidine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Reactions such as the Suzuki-Miyaura coupling are particularly effective for the arylation of halogenated pyrimidines. mdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to generate novel pyrimidine analogs. mdpi.com

Another efficient method involves the use of triorganoindium reagents in palladium-catalyzed cross-coupling reactions with chloro-substituted pyrimidines. nih.gov This methodology has been employed for the selective and sequential functionalization of 4,6-dichloro-2-(4-morpholinyl)pyrimidine, allowing for the synthesis of non-symmetrical pyrimidines substituted at the C-4 and C-6 positions. nih.gov These coupling strategies offer a high degree of control and versatility in modifying the pyrimidine scaffold.

Formation of Bipyrazole and other Fused Heterocyclic Systems

The pyrimidine ring serves as a versatile building block for the synthesis of fused heterocyclic systems, including bipyrazoles and pyrazolopyrimidines. researchgate.netresearchgate.net These bicyclic and tricyclic structures are often constructed through cyclization and condensation reactions starting from appropriately functionalized pyrimidine precursors. researchgate.netrsc.org

One common approach involves the reaction of a pyrimidine derivative containing reactive functional groups with a suitable cyclizing agent. nih.gov For example, the synthesis of pyrazolo[4',3':16,17]androst-5-en-3β-ols has been achieved by reacting a steroidal α-oxoketene dithioacetal containing a pyrimidine precursor with hydrazine (B178648) hydrate. nih.gov Similarly, pyrazolo[1,5-a]pyrimidines can be synthesized via the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds. rsc.org These reactions expand the chemical diversity of pyrimidine-based compounds by incorporating them into more complex, rigid ring systems. researchgate.netnih.gov

Metal Complexation with 4,6-Dimethylpyrimidin-2-ol Derivatives

Derivatives of 4,6-dimethylpyrimidine (B31164), particularly those containing potential donor atoms like nitrogen and oxygen, are effective ligands for forming coordination complexes with various metal ions. mdpi.com For instance, 2-amino-4,6-dimethylpyrimidine (B23340) (ADMP) readily forms complexes with metal salts such as Mn(II), Co(II), Cu(II), Cr(III), and Pd(II). mdpi.comresearchgate.net

The synthesis of these complexes is typically achieved by reacting the pyrimidine derivative with a metal salt in a suitable solvent. mdpi.comresearchgate.net Spectroscopic and analytical data confirm that the pyrimidine ligand coordinates to the metal center, often through one or more of its ring nitrogen atoms and/or the exocyclic amino group. mdpi.com The resulting metal complexes can exhibit distinct geometries, such as octahedral or tetrahedral, depending on the metal ion and other coordinated ligands. mdpi.com The study of these metal complexes is an active area of research, exploring their structural properties and potential applications. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques for 4,6 Dimethylpyrimidin 2 Ol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the precise mapping of the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For derivatives of 4,6-dimethylpyrimidine (B31164), the spectrum is characterized by distinct signals corresponding to the methyl protons and the lone pyrimidine (B1678525) ring proton.

In a study of a co-crystal involving 2-Amino-4,6-dimethylpyrimidine (B23340), the ¹H NMR spectrum was recorded in DMSO-d₆. scribd.com The methyl protons (-CH₃) at positions 4 and 6 of the pyrimidine ring are chemically equivalent and typically appear as a sharp singlet. The proton at position 5 of the ring also gives rise to a singlet. The amino (-NH₂) protons, if present, would appear as a broader singlet. For 4,6-Dimethylpyrimidin-2-ol hydrochloride, one would expect a similar pattern, with additional signals for the hydroxyl (-OH) and the protonated ring nitrogen (-N-H⁺) protons, the latter often being broad and exchangeable.

The expected chemical shifts are summarized below, based on data from 2-Amino-4,6-dimethylpyrimidine. scribd.comchemicalbook.com The protonation of the ring in the hydrochloride salt is expected to cause a downfield shift (to a higher ppm value) for the ring proton due to the increased electron-withdrawing effect.

Interactive Table 1: Typical ¹H NMR Chemical Shifts for the 4,6-Dimethylpyrimidine Moiety

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity | Notes |

|---|---|---|---|

| C4/C6-CH₃ | ~2.16 | Singlet | Represents the 6 protons of the two methyl groups. |

| C5-H | ~6.32 | Singlet | Represents the single proton on the pyrimidine ring. |

| N-H₂ (amino derivative) | ~6.38 | Broad Singlet | Present in the amino derivative; its position is variable. |

Data extrapolated from spectra of 2-Amino-4,6-dimethylpyrimidine. scribd.comchemicalbook.com

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for the 4,6-dimethylpyrimidine core shows characteristic signals for the methyl carbons and the three distinct aromatic carbons of the pyrimidine ring.

In the ¹³C NMR spectrum of 2-Amino-4,6-dimethylpyrimidine recorded in DMSO-d₆, four distinct signals are observed for the pyrimidine core and the attached methyl groups. scribd.comchemicalbook.com The carbons at positions 4 and 6 (C4/C6), being equivalent, show a single resonance, as does the carbon at position 2 (C2). The carbon at position 5 (C5) and the methyl carbons (-CH₃) also appear as individual signals. The substitution of the amino group with a hydroxyl group and the formation of the hydrochloride salt would be expected to shift the position of the C2 signal significantly, as well as affecting the C4/C6 resonances.

Interactive Table 2: Typical ¹³C NMR Chemical Shifts for the 4,6-Dimethylpyrimidine Moiety

| Carbon Atom | Typical Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| C 4/C 6 | ~167.2 | Carbons bearing the methyl groups. Their chemical shift is sensitive to the substituent at C2. |

| C 2 | ~163.8 | Carbon attached to the -NH₂ group in the analogue. Expected to shift in the -OH derivative. |

| C 5 | ~109.1 | The sole carbon atom bearing a hydrogen in the ring. |

Data based on spectra of a co-crystal of 2-Amino-4,6-dimethylpyrimidine. scribd.comchemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of a 4,6-dimethylpyrimidine derivative shows several characteristic absorption bands. A detailed vibrational analysis has been performed on 2-Amino-4,6-dimethylpyrimidine, providing a basis for assigning the spectral features of the title compound. ijera.com

For this compound, the key vibrational modes would include:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3400-2500 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group, which may overlap with N-H⁺ and C-H stretching vibrations.

N-H⁺ Stretch: The protonated ring nitrogen would exhibit broad absorption in the 3000-2500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=N and C=C Stretch: Strong absorptions in the 1650-1450 cm⁻¹ region are characteristic of the pyrimidine ring stretching vibrations.

C-O Stretch: A strong band corresponding to the C-O stretching vibration is expected in the 1300-1200 cm⁻¹ region.

Interactive Table 3: Key IR Vibrational Frequencies for 4,6-Dimethylpyrimidine Derivatives | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | | :--- | :--- | :--- | | N-H Asymmetric & Symmetric Stretch (amino derivative) | 3450 - 3180 | Medium-Strong | Replaced by O-H and N-H⁺ stretches in the title compound. ijirset.com | | Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | | | Aliphatic C-H Stretch | 2980 - 2850 | Medium | | | N-H Bending (amino derivative) | ~1650 | Strong | ijirset.com | | C=N / C=C Ring Stretch | 1600 - 1450 | Strong | | | C-N Stretch | 1330 - 1260 | Medium-Strong | tsijournals.com | | C-H Out-of-Plane Bending | 850 - 750 | Strong | |

Data extrapolated from spectra of 2-Amino-4,6-dimethylpyrimidine and other aminopyridines. ijera.comijirset.comtsijournals.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information based on the fragmentation pattern of the molecule upon ionization.

For 4,6-Dimethylpyrimidin-2-ol, electron ionization (EI) would likely produce a molecular ion peak (M⁺) corresponding to its molecular weight (124.14 g/mol ). The hydrochloride salt would not typically be observed directly. The fragmentation pattern can be predicted by analogy to similar structures like 2-Amino-4,6-dimethylpyrimidine, which has a molecular weight of 123.16 g/mol and shows a strong molecular ion peak at m/z = 123. nih.govnist.gov

Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ fragment.

Loss of hydrogen cyanide (HCN): A common fragmentation for nitrogen heterocycles, leading to an [M-27]⁺ fragment.

Ring cleavage: Leading to various smaller charged fragments.

Interactive Table 4: Predicted Mass Spectrometry Data for 4,6-Dimethylpyrimidin-2-ol

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 96 | [M - CO]⁺ or [M - N₂]⁺ | Possible rearrangement and loss of carbon monoxide or nitrogen. |

| 81 | [M - HNCO]⁺ | Loss of isocyanic acid. |

Fragmentation pattern is hypothetical, based on the analysis of 2-Amino-4,6-dimethylpyrimidine. nih.govnist.gov

Elemental Analysis (CHN/CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements (like sulfur or halogens) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized substance and serves as a primary indicator of its purity. For a given compound, the experimentally determined percentages must agree with the theoretically calculated values, typically within a margin of ±0.4%, to be considered acceptable. nih.gov

For this compound, the molecular formula is C₆H₉ClN₂O. The theoretical elemental composition can be calculated based on its molecular weight (160.61 g/mol ).

Interactive Table 5: Theoretical Elemental Composition of this compound (C₆H₉ClN₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 44.87% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.65% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.07% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 17.44% |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.96% |

| Total | | | | 160.61 | 100.00% |

An experimental result yielding percentages close to these calculated values would provide strong evidence for the compound's identity and purity. researchgate.netnmrmbc.com

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

While the crystal structure of this compound has not been specifically reported, data from analogous structures like 2,6-diaminopyridinium chloride provide excellent insight into the expected structural features. researchgate.netnih.gov In such a salt, the pyrimidine ring is protonated at one of the nitrogen atoms. The positive charge on the resulting pyrimidinium cation is balanced by the chloride anion (Cl⁻).

The crystal structure would be stabilized by a network of hydrogen bonds. The hydroxyl group (-OH) and the protonated ring nitrogen (N-H⁺) would act as hydrogen bond donors, forming strong interactions with the chloride anion, which acts as a hydrogen bond acceptor. These N-H···Cl and O-H···Cl interactions are the primary forces dictating the supramolecular assembly in the solid state. nih.govmdpi.com

Interactive Table 6: Representative Crystallographic Parameters for a Pyrimidinium Chloride Salt

| Parameter | Description | Typical Value / System |

|---|---|---|

| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c or C2/m |

| a (Å) | Unit cell dimension. | 7 - 12 Å |

| b (Å) | Unit cell dimension. | 8 - 11 Å |

| c (Å) | Unit cell dimension. | 6 - 18 Å |

| β (°) | Unit cell angle (for monoclinic). | 95 - 100° |

| V (ų) | Volume of the unit cell. | 600 - 1100 ų |

| Z | Number of molecules per unit cell. | 4 or 8 |

Data are representative values based on known structures of similar hydrochloride salts like 2,6-diaminopyridinium chloride. researchgate.netnih.gov

Determination of Molecular Conformation

The spatial arrangement of atoms in a molecule, or its conformation, is a critical factor in determining its physical and biological properties. For pyrimidine derivatives, including this compound, techniques such as single-crystal X-ray diffraction are paramount for determining the precise molecular conformation.

Computational methods, including molecular mechanics and quantum mechanics, can also be employed to model and predict the most stable conformations of a molecule by calculating the potential energy associated with different spatial arrangements. These theoretical approaches complement experimental data and are valuable tools in the conformational analysis of molecules for which crystal structures have not yet been determined.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are fundamental to the stability and physicochemical properties of the solid state. In the case of pyrimidine hydrochlorides and their derivatives, hydrogen bonding and π–π stacking interactions are typically the dominant forces dictating the crystal structure.

Studies on related pyrimidine derivatives have shown that N-H···O and N-H···N hydrogen bonds are common and play a significant role in forming supramolecular structures such as dimers, chains, or more complex networks. For instance, pyrimidinone scaffolds are known to form N–H···O hydrogen bonds, similar to those found in nucleic acid base pairing. nih.gov In hydrochloride salts of nitrogen-containing heterocycles, the chloride ion can act as a hydrogen bond acceptor, forming N-H···Cl or O-H···Cl interactions.

A summary of common intermolecular interactions observed in pyrimidine derivatives is presented in the table below.

| Interaction Type | Description | Typical Distance (Å) |

| N-H···O Hydrogen Bond | An interaction between a hydrogen atom bonded to a nitrogen atom and an oxygen atom of a neighboring molecule. | 2.7 - 3.2 |

| N-H···N Hydrogen Bond | An interaction between a hydrogen atom bonded to a nitrogen atom and a nitrogen atom of an adjacent molecule. | 2.8 - 3.3 |

| N-H···Cl Hydrogen Bond | In hydrochloride salts, an interaction between a hydrogen atom on a protonated nitrogen and the chloride ion. | 3.0 - 3.5 |

| π–π Stacking | A non-covalent interaction between the aromatic rings of adjacent molecules. | 3.3 - 3.8 |

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a widely used, simple, and rapid chromatographic technique for assessing the purity of compounds, monitoring the progress of chemical reactions, and identifying substances. researchgate.net For this compound and its derivatives, TLC serves as an invaluable tool for qualitative analysis. nih.gov

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). chemistryhall.com The separation is based on the polarity of the compounds. More polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

For the purity assessment of a given sample, a small spot of the compound dissolved in a suitable solvent is applied to the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the sample are separated. A pure compound should ideally result in a single spot. The presence of multiple spots indicates the presence of impurities.

The choice of the mobile phase is critical for achieving good separation. For pyrimidine and related nitrogen-containing heterocyclic compounds, a variety of solvent systems can be employed, often consisting of a mixture of polar and non-polar solvents. The polarity of the mobile phase is adjusted to optimize the separation and achieve Rf values that are neither too high nor too low (ideally between 0.2 and 0.8).

Visualization of the separated spots on the TLC plate can be achieved by various methods. If the compounds are UV-active, they can be visualized under a UV lamp. nih.gov Alternatively, chemical staining agents can be used. For nitrogen-containing compounds, iodine vapor is a common and effective visualization agent. nih.gov

The table below lists examples of solvent systems that have been used for the TLC analysis of pyrimidine and related derivatives.

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application |

| Silica Gel G | Toluene:Ethyl Acetate:Formic Acid (5:4:1) | UV light, Iodine vapor | Monitoring synthesis of pyrimidine derivatives nih.gov |

| Silica Gel | Ethyl Acetate:n-Hexane (3:7) | UV light, Iodine vapor | Purity check of pyrimidine analogues nih.gov |

| Silica Gel GF254 | Petroleum Ether:Ethyl Acetate (various ratios) | UV light | Reaction monitoring of pyrimidine compounds |

Computational Chemistry and Theoretical Investigations of 4,6 Dimethylpyrimidin 2 Ol Hydrochloride Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying molecules like pyrimidine (B1678525) derivatives due to its favorable balance between accuracy and computational cost.

DFT calculations are widely employed to predict the geometric and electronic properties of molecules. By optimizing the molecular geometry, researchers can determine key structural parameters. For pyrimidine systems, methods like B3LYP with basis sets such as 6-31+G and 6-311++G have been shown to yield results that correspond well with experimental data. nih.gov The optimization process seeks the lowest energy conformation on the potential energy surface, which can be verified by the absence of imaginary frequencies in vibrational analysis.

Key electronic properties derived from DFT analysis provide a window into the molecule's reactivity and stability. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. Other calculated parameters, such as the Mulliken charge distribution, offer insights into the partial charges on each atom, while the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.netnih.gov

| Calculated Property | Significance | Typical DFT Method |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net | B3LYP/6-311++G(d,p) |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule. researchgate.net | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential to identify sites for electrophilic and nucleophilic attack. nih.gov | B3LYP/6-311++G(d,p) |

| Dipole Moment | Measures the overall polarity of the molecule. | B3LYP/6-311++G(d,p) |

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor governing the reaction rate.

Pyrimidin-2-ol systems can exist in different tautomeric forms, primarily through keto-enol tautomerism. The 4,6-dimethylpyrimidin-2-ol core can theoretically exist as the -ol (hydroxy) form or the -one (keto) form. The relative stability of these tautomers is influenced by factors such as the solvent environment and substitution patterns. researchgate.netmdpi.com

DFT calculations provide a reliable means of quantifying the energetic differences between tautomers. sciforum.net Studies on closely related pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine (B23340) and 2-amino-5,6-dimethylpyrimidin-4-one, have shown that the relative stability can be determined by comparing the total energies of the optimized structures of each tautomer. researchgate.netnih.gov It has been demonstrated that while tautomers can coexist in solution, there is often a strong preference for one form in the solid state, typically the keto tautomer. nih.gov The inclusion of solvent models, like the Polarizable Continuum Model (PCM), allows for the prediction of tautomeric equilibria in different media, showing that solvent polarity can significantly shift the balance between forms. researchgate.netmdpi.com

| Tautomeric Form | General Structural Feature | Predicted Relative Stability |

|---|---|---|

| 2-Hydroxy (enol) | -OH group at C2 position | Generally less stable |

| 2-Keto (amide/lactam) | C=O group at C2, with H on a ring nitrogen | Often the more stable form, especially in the solid state nih.gov |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target.

Molecular docking simulations place the ligand, such as a 4,6-dimethylpyrimidin-2-ol derivative, into the binding site of a target protein. The simulation then evaluates different binding poses and assigns a score based on the predicted binding affinity. mdpi.com These studies are crucial for visualizing the specific intermolecular interactions that stabilize the ligand-protein complex.

Key interactions identified through docking include:

Hydrogen Bonds: These are critical for binding affinity and specificity. The hydrogen bond donor and acceptor groups on the pyrimidine core can interact with amino acid residues like aspartate, arginine, and serine in the protein's active site.

Hydrophobic Interactions: The methyl groups on the pyrimidine ring can form favorable interactions with nonpolar amino acid residues such as leucine, valine, and isoleucine.

Pi-Stacking: The aromatic pyrimidine ring can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Studies on related pyrimidine derivatives have used docking to elucidate binding modes with various protein targets, including cyclooxygenase (COX) enzymes and Fibroblast Growth Factor Receptor 4 (FGFR4). mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly molecular docking, play a vital role in developing and refining SAR models. researchgate.net

By docking a series of related pyrimidine analogs into a protein's active site, researchers can correlate structural modifications with changes in binding affinity. researchgate.net For example, simulations can predict how adding a substituent at a specific position on the pyrimidine ring might enhance or disrupt a key hydrogen bond, thereby affecting the compound's potency. researchgate.net This process allows for the rational design of new derivatives with improved activity. The insights gained from comparing the docking poses and scores of multiple ligands help to build a predictive model of the features required for optimal binding, guiding synthetic chemistry efforts toward more effective molecules. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are instrumental in drug discovery for predicting the activity of novel compounds, optimizing lead candidates, and understanding the molecular properties that govern their therapeutic effects. nih.gov For pyrimidine derivatives, QSAR studies are frequently employed to explore their potential as various therapeutic agents by correlating molecular descriptors with biological activities. nih.govrjsvd.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com By quantifying these properties using molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized analogs. This in silico approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. mdpi.com

In the context of pyrimidine analogs, QSAR models have been developed for a variety of biological targets. These models often utilize a range of descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are crucial for molecular interactions.

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a biological target.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

A typical QSAR study on pyrimidine derivatives involves the generation of a dataset of compounds with known biological activities, the calculation of a wide array of molecular descriptors for each compound, and the subsequent development of a predictive model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). rjsvd.comresearchgate.netresearchgate.net The robustness and predictive power of the resulting model are then rigorously validated. researchgate.net While a specific QSAR model for 4,6-Dimethylpyrimidin-2-ol hydrochloride is not available in the reviewed literature, the general findings from studies on analogous pyrimidine structures provide valuable insights into the key structural features that are likely to influence its biological activity.

| Descriptor Type | General Influence on Activity of Pyrimidine Derivatives |

| Hydrophobicity (LogP) | Often shows a parabolic relationship with activity, where an optimal lipophilicity is required for effective biological action. |

| Molecular Weight | Can influence binding affinity and specificity, with larger molecules sometimes showing higher activity, but also potentially facing issues with bioavailability. |

| Hydrogen Bond Donors/Acceptors | The number and position of these groups are critical for specific interactions with biological targets, often forming key binding interactions. |

| Topological Polar Surface Area (TPSA) | A key predictor of drug transport properties, with lower TPSA values generally associated with better cell permeability. |

This table is a generalized representation based on QSAR principles for pyrimidine derivatives and is not specific to this compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic properties of a compound. sifisheriessciences.comresearchgate.net These computational models predict how a drug candidate will behave in the body, helping to identify potential liabilities such as poor absorption or rapid metabolism before significant resources are invested in its development. For pyrimidine derivatives, including this compound, in silico ADME profiling provides valuable insights into their potential as orally administered therapeutic agents. nih.govnih.govpharmaceuticaljournal.net

The ADME properties of a molecule are largely determined by its physicochemical characteristics. Computational tools are used to predict a range of parameters that collectively define a compound's ADME profile. researchgate.net While experimental data for this compound is not available, predictions can be made based on its structure and by examining studies on analogous pyrimidine derivatives.

Key ADME parameters that are typically evaluated in silico include:

Absorption: This is often predicted by considering properties like solubility, permeability (e.g., Caco-2 permeability), and intestinal absorption. Lipinski's Rule of Five is a commonly used guideline to assess the oral bioavailability of a compound. sifisheriessciences.com

Distribution: This relates to how a compound is distributed throughout the body's tissues and fluids. Parameters such as plasma protein binding and blood-brain barrier penetration are important considerations.

Metabolism: In silico models can predict the susceptibility of a compound to metabolism by key enzyme systems, such as the Cytochrome P450 (CYP) family. Identifying potential sites of metabolism can guide the design of more stable analogs.

Excretion: This pertains to the elimination of the compound and its metabolites from the body.

The following table presents a hypothetical in silico ADME profile for a compound structurally related to 4,6-Dimethylpyrimidin-2-ol, based on typical values observed for pyrimidine derivatives in computational studies.

| ADME Parameter | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral absorption. |

| LogP (Lipophilicity) | 1-3 | An optimal range for balancing solubility and permeability for oral absorption. |

| Hydrogen Bond Donors | < 5 | Compliant with Lipinski's Rule of Five, indicating good membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five, supporting good oral bioavailability. |

| Human Intestinal Absorption | High | Suggests the compound is likely to be well-absorbed from the gastrointestinal tract. mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates good potential for crossing the intestinal wall. mdpi.com |

| CYP450 Inhibition | Likely non-inhibitor of major isoforms | A favorable property, reducing the risk of drug-drug interactions. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | Variable | Dependent on specific structural features; may or may not cross the BBB. |

This table represents a generalized, predicted ADME profile for a compound with a 4,6-Dimethylpyrimidin-2-ol core structure based on in silico models for pyrimidine derivatives, and not experimentally determined values for this compound.

Supramolecular Chemistry and Crystal Engineering with 4,6 Dimethylpyrimidin 2 Ol Hydrochloride

Hydrogen Bonding Interactions

Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in the crystal engineering of 4,6-dimethylpyrimidin-2-ol hydrochloride. The molecule possesses a hydroxyl group (a hydrogen bond donor), two ring nitrogen atoms (hydrogen bond acceptors), and in its hydrochloride form, a protonated nitrogen and a chloride anion, which significantly influence the resulting supramolecular structures.

In the solid state, this compound and its closely related analogues participate in extensive intermolecular hydrogen bonding to form robust, multidimensional networks. The protonated pyrimidine (B1678525) ring and the chloride anion are key players in these interactions.

In a related compound, 2-amino-4,6-dimethylpyrimidin-1-ium chloride, the cations and anions are interconnected through N—H···Cl hydrogen bonds. nih.gov These interactions involve the hydrogen atoms from the pyrimidine ring nitrogen and the amino group bonding with the chloride anions, resulting in the formation of a complex three-dimensional network. nih.gov This type of interaction is expected to be a dominant feature in the crystal structure of this compound, with the protonated ring nitrogen and the hydroxyl group acting as donors to the chloride acceptor.

Table 1: Examples of Intermolecular Interactions in Pyrimidine-Based Structures

| Interacting Groups | Hydrogen Bond Type | Role in Network Formation | Reference |

| Pyrimidine N-H and Chloride | N-H···Cl | Links cations and anions into a 3D network | nih.gov |

| Carboxyl O-H and Pyrimidine N | O-H···N | Forms co-crystals and salts | nih.gov |

| Amino N-H and Pyrimidine N | N-H···N | Creates dimeric motifs in self-assembly | mdpi.comresearchgate.net |

Intramolecular hydrogen bonds (IMHBs) are formed between donor and acceptor groups within the same molecule. They are crucial in determining molecular conformation and can influence a molecule's physicochemical properties by masking polar groups. rsc.orgnih.gov The formation of an IMHB can stabilize a specific conformation, which may reduce the entropic penalty upon binding to a receptor or participating in a self-assembly process. nih.gov

For a molecule like 4,6-dimethylpyrimidin-2-ol, an intramolecular hydrogen bond could potentially form between the hydroxyl group (-OH) at the 2-position and the nitrogen atom at the 1- or 3-position of the pyrimidine ring. However, in the hydrochloride salt form, the landscape of hydrogen bonding is dominated by strong intermolecular interactions. The protonation of a ring nitrogen and the presence of the chloride anion create powerful hydrogen bond acceptors and donors that typically favor intermolecular connections over intramolecular ones. The formation of stable, extended networks in the crystal lattice often precludes the formation of internal hydrogen bonds. While IMHBs are a significant design element in many chemical systems, specific evidence for their prevalence in the solid state of this compound is limited, as intermolecular forces dictate the crystal packing. nih.govnih.gov

Formation of Co-crystals

Co-crystals are multi-component crystalline materials where the components are held together by non-covalent interactions, primarily hydrogen bonds. nih.govnih.gov The process of co-crystallization is a powerful strategy in crystal engineering to modify the physical properties of a compound without altering its chemical structure. nih.gov The pyrimidine moiety is an excellent candidate for forming co-crystals due to its hydrogen bonding capabilities.

Studies have demonstrated the successful formation of co-crystals and salts between 2-amino-4,6-dimethylpyrimidine (B23340) and various carboxylic acids. nih.gov These structures are stabilized by strong hydrogen bonds between the pyrimidine ring and the acid. For instance, a well-defined co-crystal has been reported between 2-amino-4,6-dimethylpyrimidine and terephthalic acid. researchgate.net In this co-crystal, the components are linked by both O—H⋯N and N—H⋯O hydrogen bonds, demonstrating the molecular recognition between the carboxylic acid and the pyrimidine. researchgate.net

The formation of co-crystals with this compound would follow similar principles, utilizing the hydroxyl group and the protonated nitrogen as hydrogen bond donors to interact with suitable co-formers containing acceptor groups like carbonyls or carboxyls. justia.comgoogle.com The selection of an appropriate co-former is critical and is guided by the principles of hydrogen bond complementarity. nih.gov

Table 2: Key Interactions in Pyrimidine Co-crystal Formation

| Pyrimidine Functional Group | Co-former Functional Group | Resulting Hydrogen Bond | Reference |

| Ring Nitrogen (Acceptor) | Carboxylic Acid (-COOH) | O-H···N | nih.govresearchgate.net |

| Amino Group (-NH2) | Carboxylic Acid (-COOH) | N-H···O | researchgate.net |

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Molecular recognition, the specific interaction between two or more molecules, is the driving force behind this process. In the context of this compound, these principles govern the formation of its crystal structure from individual ions.

The pyrimidine ring is a well-established motif for directing self-assembly. A prominent example is the formation of a dimeric "base pair" structure by 2-amino-4,6-dimethylpyrimidine molecules. researchgate.net This assembly is mediated by a pair of complementary N—H⋯N hydrogen bonds, creating a robust and predictable structural unit. This specific recognition between two pyrimidine molecules is a fundamental step in the growth of a larger crystalline assembly.

In the hydrochloride salt, the primary molecular recognition event is between the protonated 4,6-dimethylpyrimidin-2-ol cation and the chloride anion. This ion pairing is directed by strong N-H···Cl and O-H···Cl hydrogen bonds. These primary interactions then propagate through space, with further hydrogen bonds linking the ion pairs into one-, two-, or three-dimensional architectures, demonstrating a hierarchical self-assembly process.

Designing Supramolecular Synthons

A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. mdpi.com The identification and application of reliable synthons are central to the rational design of crystalline materials. The pyrimidine core of 4,6-dimethylpyrimidin-2-ol provides access to several well-documented synthons.

One of the most important synthons involving aminopyrimidines is the R²₂(8) ring motif. This notation indicates a ring formed by two hydrogen bond donors and two acceptors, encompassing a total of eight atoms. This motif is famously observed in the co-crystal of 2-amino-4,6-dimethylpyrimidine and terephthalic acid, where the carboxyl group of the acid and the amino/ring nitrogen pair of the pyrimidine form a robust R²₂(8) heterosynthon. researchgate.net A related R²₂(8) homosynthon is formed when two 2-aminopyrimidine (B69317) molecules dimerize through a pair of N—H⋯N bonds. researchgate.net

By understanding these predictable interaction patterns, crystal engineers can strategically select co-formers to target the formation of specific synthons. For 4,6-dimethylpyrimidin-2-ol, the hydroxyl group and the ring nitrogen could form a similar R²₂(8) heterosynthon with a carboxylic acid. The reliability of these synthons allows for a degree of predictability in designing new co-crystals with tailored architectures and properties.

Table 3: Common Supramolecular Synthons with Pyrimidine Derivatives

| Synthon Type | Interacting Groups | Ring Motif | Description | Reference |

| Homosynthon | Two aminopyrimidine molecules | R²₂(8) | Dimerization via N-H···N bonds | researchgate.net |

| Heterosynthon | Aminopyrimidine and Carboxylic Acid | R²₂(8) | Dimerization via N-H···O and O-H···N bonds | researchgate.net |

Conclusion and Outlook for 4,6 Dimethylpyrimidin 2 Ol Hydrochloride Research

Summary of Key Research Advancements

Research surrounding 4,6-Dimethylpyrimidin-2-ol hydrochloride has primarily focused on its utility as a key intermediate in the synthesis of more complex molecules. A significant body of work has demonstrated its role in creating a variety of heterocyclic compounds. For instance, it is a precursor to 2-amino-4,6-dimethylpyrimidine (B23340), a crucial intermediate for the production of sulfamethazine, a well-known sulfonamide antibacterial agent. nih.gov

Key advancements include:

Scaffold for Bioactive Molecules: The dimethylpyrimidine nucleus has been successfully incorporated into novel compounds exhibiting a range of biological activities. Researchers have synthesized derivatives with antimicrobial and antifungal properties. tandfonline.comdovepress.com

Development of Synthetic Methodologies: Significant effort has been dedicated to optimizing the synthesis of the core structure and its derivatives. This includes the condensation of guanidine (B92328) salts with acetylacetone (B45752) to form the related 2-amino-4,6-dimethylpyrimidine. nih.govgoogle.com

Elucidation of Structure-Activity Relationships (SAR): Preliminary studies on derivatives have begun to map how different functional groups attached to the pyrimidine (B1678525) ring influence biological activity. This is critical for designing future compounds with enhanced potency and selectivity. For example, derivatives have been explored as potential FGFR4 inhibitors for anti-hepatocellular carcinoma applications. nih.gov

Challenges and Opportunities in Synthetic Development

While the synthesis of the 4,6-dimethylpyrimidine (B31164) core is well-established, challenges and opportunities for improvement remain. The classical synthesis, often involving the reaction of urea (B33335) and acetylacetone under acidic catalysis, can present issues related to catalyst handling and environmental impact. google.com

Current Challenges:

Harsh Reaction Conditions: Some established synthetic routes require strong acids like hydrochloric acid or sulfuric acid, which pose handling risks and require specialized equipment. google.com

Solvent Recovery: The use of anhydrous solvents in some precursor syntheses adds complexity and cost due to the need for recovery and recycling systems. google.com

Future Opportunities:

Green Chemistry Approaches: There is a significant opportunity to develop more environmentally benign synthetic routes. This could involve using solid acid catalysts, aqueous reaction media, or solvent-free conditions to reduce waste and improve safety. google.com

Catalyst Optimization: Research into novel catalysts could lead to milder reaction conditions, higher yields, and improved selectivity, thereby streamlining the manufacturing process.

Flow Chemistry: Implementing continuous flow manufacturing processes could offer better control over reaction parameters, improve safety, and allow for more efficient, scalable production compared to traditional batch methods.

Emerging Applications and Future Research Directions

Beyond its established role as a synthetic intermediate, the 4,6-dimethylpyrimidine scaffold is being explored for a variety of new applications. Future research is expected to diversify into several key areas.

Emerging Applications:

Medicinal Chemistry: The scaffold is a key component in the design of kinase inhibitors, which are crucial in oncology research. nih.gov New derivatives are also being investigated as potential neuraminidase inhibitors for antiviral therapies. nih.gov

Agrochemicals: Recent studies have shown that S-substituted derivatives of the related 4,6-dimethylpyrimidine-2-thiol (B7761162) possess plant growth-stimulating activity, opening a new avenue for agrochemical development. researchgate.net

Materials Science: The nitrogen-rich heterocyclic structure of pyrimidines suggests potential applications in the development of corrosion inhibitors, ligands for metal complexes, and functional organic materials, although this area remains largely unexplored for this specific compound.

Future Research Directions:

Library Synthesis: The creation of large, diverse libraries of 4,6-dimethylpyrimidin-2-ol derivatives for high-throughput screening could accelerate the discovery of new lead compounds for pharmaceutical and agrochemical applications.

Computational Modeling: In-depth molecular docking and computational studies can help predict the biological activity of new derivatives and guide the synthesis of the most promising candidates, saving time and resources. nih.gov

Mechanism of Action Studies: For newly discovered bioactive derivatives, detailed investigations into their specific molecular targets and mechanisms of action will be crucial for their further development.

Translational Potential in Pharmaceutical and Agrochemical Industries

The translational potential of this compound is significant due to its proven value as a versatile chemical building block.

In the pharmaceutical industry , its primary value lies in its role as a scaffold for drug discovery. The pyrimidine ring is a common feature in many FDA-approved drugs, and the dimethyl substitution pattern of this compound offers a specific and tunable chemical space for developing new therapeutic agents. Its use in synthesizing derivatives for cancer therapy and infectious diseases highlights its potential for addressing critical health challenges. nih.govnih.gov

In the agrochemical industry , the discovery of plant growth-stimulating properties in related pyrimidine structures is a key development. researchgate.net This suggests a pathway to developing new products that can enhance crop yields and improve agricultural sustainability. The scaffold could be further modified to create novel herbicides or fungicides, leveraging the known bioactivity of the pyrimidine chemical class.

The table below summarizes the potential applications and the rationale for industrial interest.

| Industry | Potential Application | Rationale for Translational Interest |

| Pharmaceutical | Kinase Inhibitors (Oncology) | The pyrimidine core is a proven scaffold for targeting ATP-binding sites in kinases. nih.gov |

| Antibacterial Agents (e.g., Sulfonamides) | Serves as a key intermediate for established antibacterial drugs like sulfamethazine. nih.gov | |

| Antiviral Agents (e.g., Neuraminidase Inhibitors) | Derivatives show promise for inhibiting viral replication mechanisms. nih.gov | |

| Agrochemical | Plant Growth Stimulators | S-substituted derivatives have demonstrated pronounced growth-enhancing effects. researchgate.net |

| Herbicides / Fungicides | The pyrimidine scaffold is present in many commercial pesticides, indicating a high probability of finding new active compounds. |

Future collaboration between academic researchers and industrial partners will be essential to translate these promising research findings into commercial products that can benefit society.

Q & A

Q. What is the standard synthetic route for 4,6-Dimethylpyrimidin-2-ol hydrochloride, and what reaction conditions optimize yield?

The compound is synthesized via cyclocondensation of urea (16.65 mmol) with 2,4-pentanedione (18.32 mmol) in ethanol under reflux for 24 hours, catalyzed by concentrated HCl (33.3 mmol). The product is isolated by filtration, yielding 78% as an off-white crystalline solid. Key parameters include stoichiometric excess of HCl, inert atmosphere (N₂), and ethanol as solvent .

| Reagent | Quantity | Role |

|---|---|---|

| Urea | 16.65 mmol | Cyclizing agent |

| 2,4-Pentanedione | 18.32 mmol | Carbonyl source |

| HCl (conc.) | 33.3 mmol | Acid catalyst |

| Ethanol | 10 mL | Solvent |

Q. How is this compound characterized structurally?

Nuclear Magnetic Resonance (NMR): The compound exhibits a singlet at δ 6.72 ppm (1H, pyrimidine ring proton) and δ 2.47 ppm (6H, methyl groups) in DMSO-d₆ . X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to determine crystal structure. WinGX and ORTEP-III aid in visualizing thermal ellipsoids and molecular geometry .

Q. What safety protocols are critical when handling this compound?

- Storage: Keep in a well-sealed container at ambient temperature, protected from light and moisture .

- Hazards: Causes skin/eye irritation (GHS H315/H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood .

- Incompatibilities: Avoid oxidizing agents (e.g., peroxides) to prevent hazardous reactions .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Thermal Stability: Determine melting point (>360°C) via differential scanning calorimetry (DSC).

- pH Sensitivity: Test solubility in NaOH (soluble) and aqueous buffers to identify degradation products via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry reported in literature?

- Software Tools: SHELXD (structure solution) and SHELXL (refinement) validate bond lengths/angles against crystallographic databases. ORTEP-3 generates publication-ready thermal ellipsoid diagrams .

- Case Study: Compare experimental data (e.g., C–N bond lengths) with density functional theory (DFT) calculations to identify outliers caused by crystal packing effects .

Q. What advanced methods ensure pharmaceutical-grade purity (>98%)?

- HPLC Analysis: Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA). Compare retention times with certified reference standards .

- Impurity Profiling: Identify byproducts (e.g., unreacted urea) via LC-MS. Quantify using external calibration curves .

Q. How can reaction yields be improved beyond 78% in scaled-up syntheses?

- Optimization Strategies:

- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂).

- Solvent Effects: Replace ethanol with DMF to enhance solubility of intermediates.

- Kinetic Studies: Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How should researchers address contradictions in reported toxicity data?

- Methodological Validation: Replicate acute toxicity assays (e.g., OECD 423) using standardized protocols.

- Data Harmonization: Cross-reference results with ecotoxicology databases (e.g., ECOTOX) to account for species-specific sensitivities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.